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Compound of Interest

Compound Name: Heptyl 4-aminobenzoate

Cat. No.: B080779

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to model
the binding of Heptyl 4-aminobenzoate, a member of the paraben class of compounds, to
nuclear receptors. This document outlines the primary receptor targets, detailed experimental
protocols for computational modeling, quantitative binding affinity data, and the associated
signaling pathways.

Executive Summary

Heptyl 4-aminobenzoate, commonly known as heptylparaben, and other related paraben
compounds are subjects of interest due to their interaction with nuclear receptors, which can
lead to endocrine-disrupting effects. In silico modeling, encompassing techniques such as
molecular docking and molecular dynamics simulations, offers a powerful, cost-effective, and
time-efficient approach to predict and analyze these interactions at a molecular level. This
guide details the computational workflows and theoretical underpinnings for studying the
binding of heptylparaben to key nuclear receptors, including Estrogen Receptors (ERa and
ERp), the Androgen Receptor (AR), and the Estrogen-Related Receptor y (ERRYy). The primary
focus is to provide researchers with the necessary protocols and data to facilitate further
investigation into the biological activity of this compound.

Primary Receptor Targets for Heptyl 4-
Aminobenzoate
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In silico and in vitro studies have identified several key nuclear receptors as potential targets
for parabens, including heptyl 4-aminobenzoate.

» Estrogen Receptor (ER): Parabens are known to be estrogenic, with their activity generally
increasing with the length of their alkyl chain. They have been shown to bind to both ERa
and ER subtypes.[1][2] Heptylparaben, having a longer side chain, is expected to exhibit a
greater affinity for these receptors compared to shorter-chain parabens.[3]

e Androgen Receptor (AR): Some parabens have demonstrated antiandrogenic activity,
suggesting they can bind to the AR and inhibit the action of endogenous androgens.[4]

o Estrogen-Related Receptor y (ERRY): Parabens have been identified as inverse antagonists
for ERRy, an orphan nuclear receptor implicated in breast cancer.[5] This interaction
represents a distinct mechanism of action separate from the classical estrogen and
androgen pathways.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for the binding of various
parabens to their receptor targets. It is important to note that while direct binding data for
heptyl 4-aminobenzoate is limited, the trend of increasing affinity with longer alkyl chains
provides a strong basis for estimating its activity.

Table 1: Estrogen Receptor (ER) Binding Affinities of Parabens
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Relative
Binding
Compound Receptor Assay Type Value .
Affinity (RBA,
Estradiol=100)
Heptyl 4- Competitive
Py Rat ER _ .p - 0.032
hydroxybenzoate Binding
Butylparaben Human ERa TR-FRET IC50: 1420 nM -
Non-RI Receptor  1C50: 6.0 x 10—°
Isobutylparaben Human ERa o 0.267
Binding M
Non-RI Receptor  1C50: 5.0 x 10—°
Isobutylparaben Human ER( o 0.340
Binding M
Non-RI Receptor  IC50: > 1.0 x
Propylparaben Human ERa o <0.160
Binding 105 M
Non-RI Receptor  IC50: > 1.0 x
Ethylparaben Human ERa o <0.016
Binding 1074 M
Non-RI Receptor  IC50: > 1.0 x
Methylparaben Human ERa o <0.016
Binding 104 M

Data sourced from multiple studies.[2][3][6]

Table 2: Androgen Receptor (AR) and Estrogen-Related Receptor y (ERRYy) Binding Affinities of

Parabens
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Compound Receptor Assay Type Value Notes
Inhibited
Transcriptional testosterone
Butylparaben Human AR o o -
Activity Assay activity by 33%
at 10 uM
Inhibited
Transcriptional testosterone
Propylparaben Human AR o o -
Activity Assay activity by 19%
at 10 uM
Inhibited
Transcriptional testosterone
Methylparaben Human AR o o -
Activity Assay activity by 40%
at 10 uM
] Inverse
Coactivator REC50: 3.09 x i
Benzylparaben Human ERRy - Antagonist
Recruiting Assay 107’ M .
Activity
_ Inverse
Coactivator RECH50: 4.88 x )
Butylparaben Human ERRy - Antagonist
Recruiting Assay 1077 M o
Activity
] Inverse
Coactivator REC50: 5.88 x )
Propylparaben Human ERRy - Antagonist
Recruiting Assay 107’ M o
Activity
] Inverse
Coactivator REC50: 5.15 x )
Ethylparaben Human ERRy N Antagonist
Recruiting Assay 1077 M o
Activity
_ Inverse
Coactivator REC50: 4.34 x )
Methylparaben Human ERRy - Antagonist
Recruiting Assay 107 M o
Activity

Data sourced from multiple studies.[4][5]

Experimental Protocols for In Silico Modeling
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The following protocols provide a detailed methodology for the key experiments in modeling the
binding of Heptyl 4-aminobenzoate to its target receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to
form a stable complex.

Protocol using AutoDock Vina:
e Preparation of the Receptor:

o Obtain the 3D structure of the target receptor (e.g., ERa, AR, ERRYy) from the Protein Data
Bank (PDB).

o Remove water molecules and any co-crystallized ligands from the PDB file.
o Add polar hydrogen atoms to the receptor structure.
o Assign Kollman charges to the protein atoms.
o Save the prepared receptor in PDBQT format.
e Preparation of the Ligand (Heptyl 4-aminobenzoate):

o Obtain the 3D structure of Heptyl 4-aminobenzoate from a chemical database like
PubChem in SDF or MOL2 format.

o Use atool like Open Babel to convert the ligand structure to PDB format.

o Load the ligand into AutoDock Tools, detect the rotatable bonds, and save it in PDBQT
format.

e Grid Box Generation:

o Define the search space for docking by creating a grid box that encompasses the active
site of the receptor. The coordinates for the grid box can be determined from the position
of the co-crystallized ligand in the original PDB file.
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e Docking Execution:

o Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the
grid box parameters, and the desired exhaustiveness of the search.

o Run AutoDock Vina from the command line using the configuration file.
e Analysis of Results:

o Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the
coordinates of the predicted binding poses.

o Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera)
to inspect the interactions between the ligand and the receptor's active site residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over
time, allowing for a more accurate assessment of binding stability and free energy.

Protocol using GROMACS:
o System Preparation:

o Prepare the protein and ligand topologies and coordinate files. The CHARMM force field is
commonly used for both. Ligand parameters can be generated using servers like the

CGenFF server.
o Combine the protein and ligand into a single complex structure file.
o Create a simulation box and solvate the complex with a water model (e.g., TIP3P).
o Add ions to neutralize the system.
e Energy Minimization:

o Perform energy minimization of the solvated system to relax the structure and remove any
steric clashes. This is typically done using the steepest descent algorithm for a large
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number of steps (e.g., 50,000).
o Equilibration:
o Conduct a two-phase equilibration process:

» NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system
to the desired temperature (e.g., 300 K) for a short period (e.g., 100 ps) with position
restraints on the protein and ligand heavy atoms.

= NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system
to the desired pressure (e.g., 1 bar) for a longer period (e.g., 200 ps) while maintaining

the position restraints.
e Production MD Run:

o Perform the production MD simulation for a significant duration (e.g., 10-100 ns) without
position restraints. Save the trajectory and energy files at regular intervals.

e Trajectory Analysis:

o Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square
fluctuation (RMSF), and radius of gyration (Rg) to assess the stability of the complex.

o Visualize the trajectory to observe the dynamics of the ligand within the binding pocket.

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to
calculate the binding free energy from the MD simulation trajectory.

Protocol using Amber's MMPBSA.py:
o Generate Snapshots:

o Extract a set of snapshots (e.g., 100-500) from the equilibrated portion of the production

MD trajectory.
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» Create Topology Files:

o Generate separate topology files for the complex, the receptor, and the ligand from the
initial system topology.

e Run MM/PBSA Calculation:
o Use the MMPBSA.py script in AmberTools.

o Provide the topology files for the complex, receptor, and ligand, and the trajectory file as
input.

o The script calculates the binding free energy by computing the molecular mechanics
energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the
nonpolar solvation energy for each snapshot and then averaging the results.

e Analyze Results:

o The output will provide the total binding free energy (AG_bind) and its individual
components (van der Waals, electrostatic, polar solvation, and nonpolar solvation
energies).

Visualizations: Workflows and Signaling Pathways
In Silico Modeling Workflow

Caption: A generalized workflow for in silico modeling of receptor-ligand binding.

Estrogen Receptor (ER) Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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